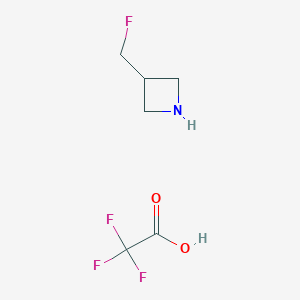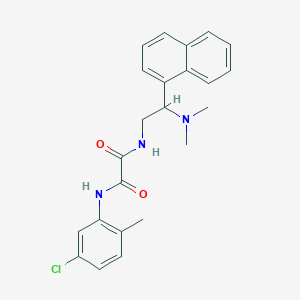
3-(Fluoromethyl)azetidine; trifluoroacetic acid
Übersicht
Beschreibung
3-(Fluoromethyl)azetidine; trifluoroacetic acid is a chemical compound with the CAS Number: 1443983-84-3 . It has a molecular weight of 203.14 . The IUPAC name of this compound is 3-(fluoromethyl)azetidine 2,2,2-trifluoroacetate .
Molecular Structure Analysis
The InChI code for 3-(Fluoromethyl)azetidine; trifluoroacetic acid is 1S/C4H8FN.C2HF3O2/c5-1-4-2-6-3-4;3-2(4,5)1(6)7/h4,6H,1-3H2;(H,6,7) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
3-(Fluoromethyl)azetidine; trifluoroacetic acid is a liquid at room temperature . It should be stored at 4°C, in a sealed container, away from moisture and light .Wissenschaftliche Forschungsanwendungen
Multicomponent Coupling Reactions
Trifluoroacetic acid (TFA) has been used to promote multicomponent coupling reactions involving N-substituted aziridines and arynes, leading to the synthesis of medicinally important N-aryl β-amino alcohol derivatives. The use of azetidines in these reactions afforded N-aryl γ-amino alcohol derivatives, showcasing the versatility of these compounds in creating structurally diverse molecules for potential therapeutic applications (Roy, Baviskar, & Biju, 2015).
Novel Radioligands for PET Imaging
3-Fluoromethylazetidine derivatives have been explored as novel positron emission tomography (PET) ligands for imaging specific receptor systems in the brain. For example, a fluorinated derivative of azetidine has been synthesized and evaluated for its binding properties to nicotinic acetylcholine receptors, demonstrating its potential as a radioligand for brain imaging (Doll et al., 1999).
Trifluoromethylthiolation Reagents
Research on the development of electrophilic trifluoromethylthiolating reagents has highlighted the importance of incorporating the trifluoromethylthio group (CF3S-) into molecules. This group enhances the lipophilicity and electron-withdrawing properties of molecules, improving their cell membrane permeability and chemical stability. Such advancements are crucial for the design of new drug molecules (Shao, Xu, Lu, & Shen, 2015).
Synthesis of Fluorinated Amino Acids
The synthesis of 3-fluoroazetidine-3-carboxylic acid, a new cyclic fluorinated beta-amino acid, demonstrates the potential of these compounds as building blocks in medicinal chemistry. These fluorinated amino acids offer unique properties for drug development, including increased stability and modified pharmacokinetic profiles (Van Hende et al., 2009).
Optical Detection of Carbon Dioxide
N-fused aza-indacenes derived from trifluoroacetic acid have been developed as optical-based chemosensors for detecting dissolved carbon dioxide gas. These compounds demonstrate the potential for fine chemical sensing applications, reflecting the adaptability of trifluoroacetic acid derivatives in analytical chemistry (Ishida et al., 2013).
Safety And Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful . It has several hazard statements including H302, H312, H315, H319, H332, and H335, indicating that it can be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
While specific future directions for 3-(Fluoromethyl)azetidine; trifluoroacetic acid are not available, it’s worth noting that fluorinated compounds are of significant interest in various fields, including pharmaceuticals and materials science . Therefore, research into the properties and potential applications of such compounds is likely to continue.
Eigenschaften
IUPAC Name |
3-(fluoromethyl)azetidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN.C2HF3O2/c5-1-4-2-6-3-4;3-2(4,5)1(6)7/h4,6H,1-3H2;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKBIXJKXKSUDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CF.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Fluoromethyl)azetidine; trifluoroacetic acid | |
CAS RN |
1443983-84-3 | |
| Record name | 3-(fluoromethyl)azetidine trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2935974.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2935976.png)
![N-[4-(Aminomethyl)oxan-4-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide;hydrochloride](/img/structure/B2935978.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2935979.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2935980.png)
![N-(3-(isoxazol-4-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2935981.png)

![N-[bis(2-chlorophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2935984.png)


![{hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-9a-yl}methanamine dihydrochloride](/img/structure/B2935990.png)
![3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2935992.png)
